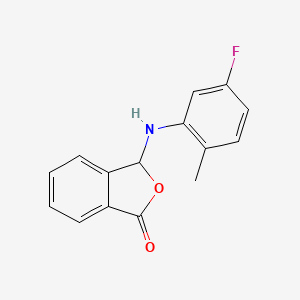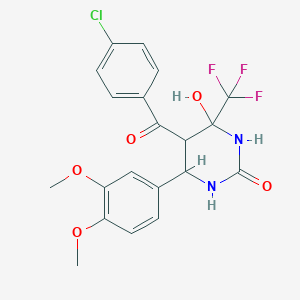![molecular formula C19H19N5O2S2 B11617473 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11617473.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Structure: !Compound Structure
The compound combines an indole-derived benzothiazole ring with a pyrimidine moiety. It’s a hybrid of different heterocyclic systems, which often hints at interesting biological activities.
準備方法
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between an appropriate benzothiazole derivative and a pyrimidine precursor.
- For example, reacting 2-aminobenzothiazole with a 6-aminopyrimidine derivative under suitable conditions can yield the desired compound.
-
Multicomponent Reactions
- Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules.
- A three-component MCR involving an isocyanide, an aldehyde, and a thiourea could lead to the formation of this compound.
Industrial Production:
- While no specific industrial production method is widely reported for this compound, its synthesis can be scaled up using the established synthetic routes.
化学反応の分析
-
Reactivity
- The compound contains multiple functional groups (amino, carbonyl, and thiol), making it versatile.
- It can undergo various reactions, including oxidation, reduction, and substitution.
-
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) may reduce the carbonyl group.
Substitution: Halogenation (e.g., using bromine or chlorine) can lead to substitution reactions.
-
Major Products
- Oxidation may yield sulfoxide or sulfone derivatives.
- Reduction could produce the corresponding amine.
- Substitution reactions may lead to halogenated derivatives.
科学的研究の応用
-
Chemistry
- The compound’s unique structure could inspire new synthetic methodologies.
- Researchers might explore its reactivity in various transformations.
-
Biology and Medicine
- Investigate its potential as an antiviral, anticancer, or antimicrobial agent.
- Assess its interactions with biological receptors.
-
Industry
- Explore its use in materials science (e.g., organic electronics or sensors).
作用機序
-
Targets
- The compound’s benzothiazole and pyrimidine moieties may interact with specific proteins or enzymes.
- Further studies are needed to identify precise molecular targets.
-
Pathways
- It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or immune responses.
類似化合物との比較
-
Uniqueness
- Compare it with structurally related compounds (e.g., other benzothiazole-pyrimidine hybrids).
- Highlight any distinctive features or advantages.
-
Similar Compounds
Zidovudine (AZT): An antiviral drug with a pyrimidine base.
Sulfathiazole: Contains a similar benzothiazole ring.
特性
分子式 |
C19H19N5O2S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S2/c20-15-10-16(25)23-19(24(15)12-6-2-1-3-7-12)27-11-17(26)22-18-21-13-8-4-5-9-14(13)28-18/h1-3,6-7,10H,4-5,8-9,11,20H2,(H,21,22,26) |
InChIキー |
ZGQQHILIHADXDR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11617412.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617413.png)

![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11617425.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
![2-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617430.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617446.png)
![Methyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11617450.png)
![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617458.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11617465.png)
![ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11617489.png)
methanethione](/img/structure/B11617503.png)
